molecular formula C10H10F2O4 B13727469 Methyl 3,5-Difluoro-2,6-dimethoxybenzoate

Methyl 3,5-Difluoro-2,6-dimethoxybenzoate

Cat. No.: B13727469
M. Wt: 232.18 g/mol
InChI Key: RZLQEVRCQCEOON-UHFFFAOYSA-N
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Description

Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is a chemical compound with the molecular formula C10H10F2O4. It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms and two methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-Difluoro-2,6-dimethoxybenzoate can be synthesized through several methods. One common method involves the reaction of 3,5-difluoro-2,6-dimethoxybenzoic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the use of lithium borohydride in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 48 hours. The reaction mass is then quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-Difluoro-2,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lithium Borohydride: Used for reduction reactions in THF at low temperatures.

    Lithium Aluminum Hydride: Another reducing agent used in THF at low temperatures.

Major Products Formed

    Alcohols: Reduction of the ester group leads to the formation of the corresponding alcohol.

    Substituted Benzoates: Substitution reactions can yield various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3,5-Difluoro-2,6-dimethoxybenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in various biochemical pathways. The methoxy groups increase its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-Difluoro-2,6-dimethoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and solubility properties. These features make it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

methyl 3,5-difluoro-2,6-dimethoxybenzoate

InChI

InChI=1S/C10H10F2O4/c1-14-8-5(11)4-6(12)9(15-2)7(8)10(13)16-3/h4H,1-3H3

InChI Key

RZLQEVRCQCEOON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1F)F)OC)C(=O)OC

Origin of Product

United States

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